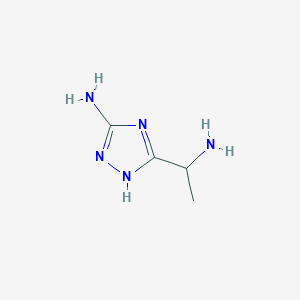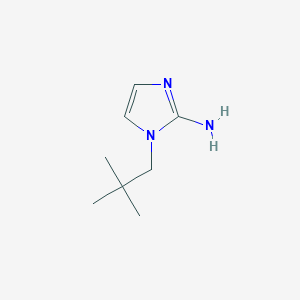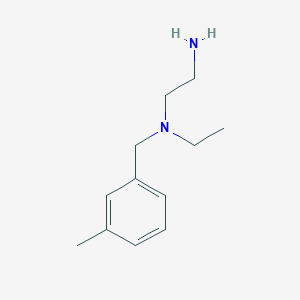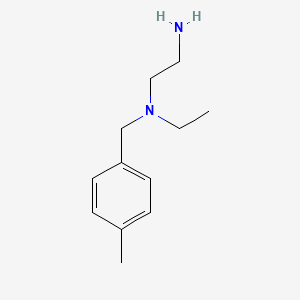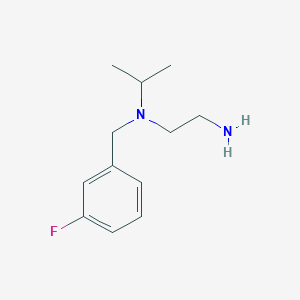
N*1*-Isopropyl-N*1*-pyridin-3-ylmethyl-ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-Isopropyl-N1-pyridin-3-ylmethyl-ethane-1,2-diamine** is a chemical compound with the molecular formula C11H19N3 1-Isopropyl-N1-pyridin-3-ylMethyl-ethane-1,2-diaMine - ChemBK. It is a derivative of ethane-1,2-diamine, featuring an isopropyl group and a pyridin-3-ylmethyl group attached to the nitrogen atoms of the ethane-1,2-diamine backbone1-Isopropyl-N1-pyridin-3-ylMethyl-ethane-1,2-diaMine - ChemBK
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting from ethane-1,2-diamine. The first step involves the alkylation of ethane-1,2-diamine with an appropriate alkyl halide to introduce the isopropyl group. Subsequently, the pyridin-3-ylmethyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with stringent control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters would be crucial to achieve efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Common Reagents and Conditions:
Oxidation reactions may use reagents like hydrogen peroxide or potassium permanganate.
Reduction reactions might involve hydrogen gas and a suitable catalyst.
Substitution reactions typically require alkyl halides and a strong base.
Major Products Formed:
Oxidation can yield compounds such as N-oxides.
Reduction can produce amines with different alkyl groups.
Substitution reactions can result in various derivatives with different substituents on the pyridine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It can serve as a ligand in coordination chemistry, interacting with metal ions to form complexes that are studied for their biological activity. Medicine: Industry: Utilized in the production of materials and chemicals that require specific structural features provided by this compound.
Wirkmechanismus
The mechanism by which N1-Isopropyl-N1-pyridin-3-ylmethyl-ethane-1,2-diamine** exerts its effects depends on its specific application. For example, in coordination chemistry, it may act as a bidentate ligand, coordinating to metal ions through its two nitrogen atoms. The molecular targets and pathways involved would vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
N1-Isopropyl-N1-pyridin-2-ylmethyl-ethane-1,2-diamine:** Similar structure but with a different position of the pyridine ring.
N1-Isopropyl-N1-pyridin-4-ylmethyl-ethane-1,2-diamine:** Another positional isomer with the pyridine ring at a different position.
Uniqueness: The uniqueness of N1-Isopropyl-N1-pyridin-3-ylmethyl-ethane-1,2-diamine** lies in its specific arrangement of substituents, which can influence its reactivity and interactions with other molecules. This positional variation can lead to different biological and chemical properties compared to its isomers.
Eigenschaften
IUPAC Name |
N'-propan-2-yl-N'-(pyridin-3-ylmethyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-10(2)14(7-5-12)9-11-4-3-6-13-8-11/h3-4,6,8,10H,5,7,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOGTBXFTZFIHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)CC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
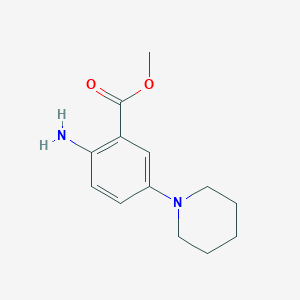
![Methyl 3-amino-4-[(cyclohexylmethyl)amino]benzoate](/img/structure/B7866088.png)

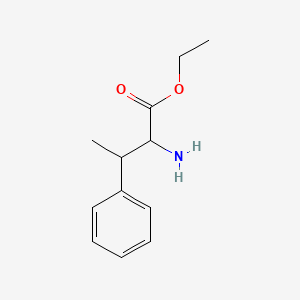
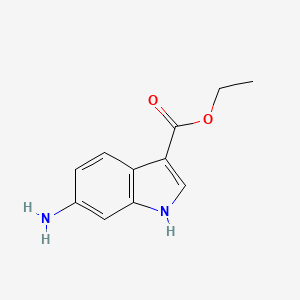
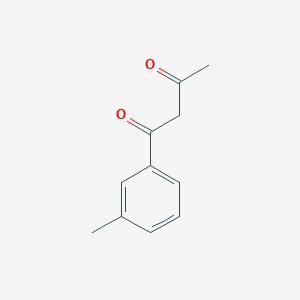
![N-hexylbicyclo[2.2.1]heptan-2-amine](/img/structure/B7866123.png)
![1-({Bicyclo[2.2.1]heptan-2-yl}amino)propan-2-ol](/img/structure/B7866126.png)
